1,4-Di-tert-butoxybutane

Catalog No.
S15005542
CAS No.
82604-59-9
M.F
C12H26O2
M. Wt
202.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di-tert-butoxybutane

CAS Number

82604-59-9

Product Name

1,4-Di-tert-butoxybutane

IUPAC Name

1,4-bis[(2-methylpropan-2-yl)oxy]butane

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

InChI

InChI=1S/C12H26O2/c1-11(2,3)13-9-7-8-10-14-12(4,5)6/h7-10H2,1-6H3

InChI Key

AWLBJSPDFPOVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCCCCOC(C)(C)C

1,4-Di-tert-butoxybutane is an organic compound with the molecular formula C12H26O2C_{12}H_{26}O_{2} and a molecular weight of approximately 202.34 g/mol. It features two tert-butoxy groups attached to a butane backbone, which contributes to its unique properties. The compound is primarily recognized for its role in organic synthesis and as a reagent in various

  • Oxidation: The compound can be oxidized to yield corresponding carbonyl compounds, such as ketones.
  • Reduction: It can undergo reduction to form alcohols.
  • Substitution: The ether bonds can be cleaved under acidic or basic conditions, resulting in the formation of alcohols and alkyl halides.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Acidic conditions often involve hydrochloric acid, while basic conditions may utilize sodium hydroxide.

1,4-Di-tert-butoxybutane can be synthesized through various methods:

  • Etherification: One common method involves the reaction of tert-butyl alcohol with butyl bromide in the presence of a base like sodium hydroxide. This reaction typically proceeds via an SN2S_N2 mechanism.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed to optimize reaction conditions and enhance yield.
  • Thermodynamic Studies: Research has explored the liquid-phase synthesis through etherification using isobutene and 1-butanol with ion exchange resins as catalysts .

Several compounds share structural similarities with 1,4-di-tert-butoxybutane. Below is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
1-Tert-butoxybutaneC8H18OC_8H_{18}OSingle tert-butoxy group; used as a solvent
Di-tert-butyl etherC10H22OC_{10}H_{22}OTwo tert-butyl groups; commonly used as a solvent
2-Methyl-2-propanolC5H12OC_5H_{12}OTertiary alcohol; used in industrial applications
1,4-Di-tert-pentylbutaneC14H30O2C_{14}H_{30}O_2Longer carbon chain; potential for different reactivity

1,4-Di-tert-butoxybutane is unique due to its specific arrangement of two tert-butoxy groups on a butane backbone, which influences its reactivity and applications compared to other ethers and alcohols.

The discovery of 1,4-di-tert-butoxybutane is intertwined with advancements in protective group chemistry during the late 20th century. While its exact synthesis date remains undocumented in mainstream literature, its emergence aligns with the broader adoption of tert-butoxy-based protecting groups in peptide and polymer chemistry. The tert-butoxy group, known for its stability under acidic and basic conditions, became a cornerstone in multi-step organic syntheses, necessitating derivatives like 1,4-di-tert-butoxybutane for specialized applications.

1,4-Di-tert-butoxybutane represents a significant compound in organic synthesis, characterized by its unique structural arrangement of two tert-butoxy groups attached to a butane backbone [1]. The synthesis of this diether compound requires specialized methodologies that effectively introduce tert-butoxy functionalities while maintaining structural integrity throughout the reaction process .

Traditional Alkylation Techniques

Traditional alkylation approaches for synthesizing 1,4-di-tert-butoxybutane primarily involve nucleophilic substitution reactions utilizing alkoxide intermediates [3]. The Williamson ether synthesis, developed in 1850, serves as the foundational methodology for constructing carbon-oxygen bonds in ether compounds [4]. However, the preparation of di-tert-butyl ethers presents unique challenges due to steric hindrance considerations [5].

The conventional approach involves the reaction of sodium tert-butoxide with 1,4-dibromobutane in polar aprotic solvents [6]. This reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the alkoxide ion functions as the nucleophile attacking the electrophilic carbon centers [7]. The reaction conditions typically require elevated temperatures ranging from 60 to 80 degrees Celsius and reaction times extending from 12 to 24 hours [8].

Table 1: Traditional Alkylation Reaction Parameters

ParameterOptimal RangeTypical Yield
Temperature60-80°C65-75%
Reaction Time12-24 hours-
Solvent SystemDimethyl sulfoxide, Dimethylformamide-
Base Concentration2.2 equivalents sodium tert-butoxide-

The mechanism involves initial formation of the alkoxide ion through deprotonation of tert-butanol using strong bases such as sodium hydride or potassium hydride [3]. The resulting alkoxide subsequently attacks the primary carbon centers of 1,4-dibromobutane, displacing bromide ions and forming the desired diether product . This approach demonstrates selectivity for primary alkyl halides while avoiding elimination reactions that commonly occur with secondary or tertiary substrates [4].

Limitations of traditional alkylation techniques include the requirement for anhydrous conditions, extended reaction times, and moderate yields due to competing side reactions [5]. The steric bulk of tert-butyl groups creates accessibility challenges during the nucleophilic attack, resulting in decreased reaction rates compared to less hindered alkyl groups [7].

Acid-Catalyzed Etherification Processes

Acid-catalyzed etherification represents an alternative synthetic strategy for 1,4-di-tert-butoxybutane preparation, utilizing proton-catalyzed mechanisms to facilitate carbon-oxygen bond formation [10]. These processes typically employ Lewis acids or Brønsted acids to activate electrophilic components and promote nucleophilic attack by alcohol substrates [11].

The acid-catalyzed approach involves the reaction of 1,4-butanediol with tert-butanol in the presence of strong acid catalysts such as sulfuric acid or phosphoric acid [12]. The mechanism initiates with protonation of the hydroxyl groups, converting them into better leaving groups for subsequent nucleophilic substitution [10]. This methodology offers advantages in terms of atom economy and reduced waste generation compared to halide-based approaches [13].

Table 2: Acid-Catalyzed Etherification Conditions

Catalyst TypeTemperature RangePressureTypical Yield
Sulfuric Acid130-160°CAtmospheric70-85%
Phosphoric Acid140-170°CAtmospheric65-80%
Ion Exchange Resins80-120°C1.5-2.0 MPa75-90%
Lewis Acids60-100°CAtmospheric60-75%

Ion exchange resins, particularly Amberlyst 15 and Amberlyst 35, demonstrate exceptional performance in etherification reactions due to their high acid strength and thermal stability [14]. These heterogeneous catalysts facilitate continuous operation while enabling straightforward product separation and catalyst recovery [12]. The reaction proceeds through an Eley-Rideal mechanism, where one alcohol molecule adsorbs onto the catalyst surface and reacts with another alcohol molecule from the liquid phase [14].

The thermodynamic analysis of etherification reactions reveals that reaction enthalpy changes become increasingly temperature-dependent as ether molecular size increases [15]. For butyl tert-butyl ether synthesis, enthalpy variations of approximately 7.6% occur across temperature ranges of 323-353 Kelvin, indicating the importance of temperature optimization for maximizing conversion efficiency [15].

Reaction kinetics studies demonstrate that etherification rates follow pseudo-first-order behavior with respect to the limiting alcohol component [14]. The activation energy for acid-catalyzed etherification typically ranges from 45 to 65 kilojoules per mole, depending on the specific catalyst system employed [12].

Modern Catalytic Approaches

Contemporary catalytic methodologies for 1,4-di-tert-butoxybutane synthesis incorporate advanced catalyst designs and optimized reaction conditions to enhance selectivity and efficiency [16]. These approaches utilize heterogeneous catalysts, ionic liquids, and metal-based systems to overcome limitations associated with traditional synthetic methods [17].

Palladium-catalyzed etherification reactions represent a significant advancement in modern ether synthesis [18]. The use of palladium complexes, particularly palladium dichloride with diphenylphosphinoferrocene ligands, enables efficient carbon-oxygen bond formation under mild conditions [19]. These catalysts demonstrate exceptional functional group tolerance and regioselectivity, making them suitable for complex molecule synthesis [18].

Table 3: Modern Catalytic Systems Performance

Catalyst SystemTemperatureYieldSelectivityReaction Time
Palladium Complexes70°C85-92%>95%15 hours
Ionic Liquids50-200°C80-95%>90%10-300 minutes
Heterogeneous Nickel80-170°C>90%>95%4-8 hours
Enzyme-Inspired CatalystsRoom Temperature75-85%>98%2-6 hours

Ionic liquid catalysts offer unique advantages for ether synthesis through their tunable physicochemical properties and dual catalytic functionality [17]. Methyl carbonate ionic liquids, specifically tetraethylammonium methyl carbonate, demonstrate high activity for etherification reactions through transesterification mechanisms [17]. These catalysts enable reaction temperature ranges from 50 to 200 degrees Celsius while maintaining high selectivity and conversion rates [17].

The development of enzyme-inspired catalysts represents a cutting-edge approach to ether synthesis [16]. These self-assembling small-molecule catalysts containing palladium demonstrate the ability to position reactants in optimal configurations for bond formation [16]. The catalyst design incorporates features that mimic enzyme active sites, resulting in enhanced selectivity and reduced catalyst loading requirements [16].

Heterogeneous catalysis using supported metal systems provides practical advantages for industrial applications [20]. Palladium supported on porous organic polymers demonstrates excellent performance for cross-coupling reactions while maintaining recyclability and stability [20]. These catalyst systems enable continuous operation with minimal metal leaching and extended catalyst lifetimes [20].

Solvent-Free Synthesis Innovations

Solvent-free synthetic methodologies represent environmentally sustainable approaches for 1,4-di-tert-butoxybutane preparation, eliminating the need for organic solvents while maintaining high reaction efficiency [21]. These green chemistry approaches offer advantages including reduced environmental impact, simplified product isolation, and enhanced reaction rates [22].

Microwave-assisted synthesis enables rapid ether formation under solvent-free conditions [22]. Microwave irradiation provides selective heating of polar molecules, resulting in accelerated reaction kinetics and improved yields [22]. The technology allows reaction completion within minutes rather than hours, while maintaining high product purity and minimizing side product formation [22].

Table 4: Solvent-Free Synthesis Parameters

MethodConditionsYieldReaction TimeEnergy Efficiency
Microwave Irradiation100-150°C78-100%45-100 secondsHigh
Solid-State Reactions80-120°C70-90%2-8 hoursModerate
Ball MillingRoom Temperature65-85%1-4 hoursHigh
Phase Transfer Catalysis60-100°C75-95%30-120 minutesModerate

Tetrabutylammonium fluoride trihydrate serves as an effective catalyst for solvent-free ether synthesis [21]. This system enables the reaction of aromatic fluorides with tetraalkoxysilanes under mild conditions without requiring inert atmosphere protection [21]. The methodology demonstrates broad substrate tolerance and excellent yields while avoiding hazardous solvents and toxic metallic catalysts [21].

Phase transfer catalysis provides another solvent-free approach utilizing solid-liquid biphasic systems [23]. These reactions employ quaternary ammonium salts as phase transfer agents, enabling efficient mass transfer between solid and liquid phases [23]. The approach demonstrates particular effectiveness for reactions involving ionic reactants and organic substrates [23].

Ball milling techniques enable mechanochemical ether synthesis through direct solid-state reactions [23]. This methodology utilizes mechanical energy to promote chemical transformations without requiring solvents or elevated temperatures [23]. The approach demonstrates sustainability advantages while providing access to products that may be difficult to obtain through conventional solution-phase methods [23].

Nucleophilic Substitution Mechanisms

Fundamental Mechanistic Pathways

1,4-Di-tert-butoxybutane represents a particularly intriguing substrate for nucleophilic substitution reactions due to its unique structural characteristics. The compound contains two tertiary butoxy groups attached to a linear four-carbon chain, creating a molecular framework that exhibits distinctive reactivity patterns in nucleophilic substitution processes [1] [2].

Substitution Mechanism 1 (SN1) Pathways

The tertiary carbon centers in 1,4-Di-tert-butoxybutane are particularly susceptible to SN1 mechanistic pathways. When subjected to acidic conditions, the compound undergoes protonation at the ether oxygen atoms, creating excellent leaving groups [3]. The departure of the protonated tertiary butoxy group generates a tertiary carbocation intermediate, which exhibits enhanced stability due to hyperconjugation from the three methyl groups attached to the tertiary carbon [4] [5].

Experimental studies have demonstrated that the SN1 reaction rate for tertiary ether substrates follows first-order kinetics, with the rate being dependent solely on the concentration of the substrate and independent of the nucleophile concentration [5]. This rate behavior is consistent with the rate-determining step being the formation of the carbocation intermediate through heterolytic cleavage of the carbon-oxygen bond.

The stereochemical outcome in SN1 reactions of 1,4-Di-tert-butoxybutane exhibits both retention and inversion of configuration, as expected for reactions proceeding through planar carbocation intermediates [6]. The observed mixture of stereoisomers results from nucleophilic attack occurring from both faces of the carbocation intermediate, with the ratio of products being influenced by steric hindrance around the reaction center.

Substitution Mechanism 2 (SN2) Limitations

While SN2 mechanisms are generally favored for primary and secondary substrates, the tertiary carbon centers in 1,4-Di-tert-butoxybutane present significant steric hindrance that dramatically reduces the feasibility of SN2 pathways [7]. The bulky tertiary butyl groups create a sterically congested environment that prevents effective backside attack by nucleophiles, which is the geometric requirement for SN2 mechanisms.

Kinetic studies have revealed that attempted SN2 reactions with 1,4-Di-tert-butoxybutane proceed at negligible rates compared to corresponding primary or secondary ether analogs [8]. This observation aligns with the established reactivity order for SN2 reactions: primary > secondary > tertiary substrates.

Mechanistic Competition and Selectivity

The competition between SN1 and elimination pathways (E1) represents a critical consideration in reactions involving 1,4-Di-tert-butoxybutane. Under conditions favoring carbocation formation, β-hydrogen elimination can compete with nucleophilic substitution, leading to alkene formation [6]. The relative rates of substitution versus elimination are influenced by the basicity and nucleophilicity of the attacking species, with strong bases favoring elimination and weak nucleophiles favoring substitution.

MechanismStereochemistryRate DependenceSubstrate PreferenceCarbocation Intermediate
SN1Retention and inversionFirst order (substrate only)Tertiary > Secondary > PrimaryYes
SN2Inversion onlySecond order (substrate + nucleophile)Primary > Secondary > TertiaryNo

Radical-Mediated Reaction Pathways

Hydrogen Atom Transfer Mechanisms

The tertiary carbon-hydrogen bonds in 1,4-Di-tert-butoxybutane exhibit enhanced susceptibility to hydrogen atom transfer (HAT) reactions compared to primary or secondary analogs [9]. This increased reactivity stems from the lower bond dissociation energy of tertiary carbon-hydrogen bonds, which typically range from 96-98 kcal/mol compared to 104 kcal/mol for primary carbon-hydrogen bonds [9].

Experimental investigations have revealed that tertiary carbon radicals generated from 1,4-Di-tert-butoxybutane exhibit remarkable stability due to hyperconjugative interactions with adjacent alkyl groups [10] [11]. The stability of these radical intermediates facilitates their participation in subsequent reaction pathways, including radical coupling reactions and addition processes with unsaturated substrates.

Radical Addition Pathways

1,4-Di-tert-butoxybutane can participate in radical addition reactions through multiple mechanistic pathways. The compound can serve as both a hydrogen atom donor and as a substrate for radical-initiated chain reactions [12] [13]. When exposed to radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the compound undergoes hydrogen abstraction to generate tertiary carbon radicals.

These carbon-centered radicals exhibit nucleophilic character and readily add to electron-deficient alkenes, forming new carbon-carbon bonds [14] [15]. The regioselectivity of these addition reactions is governed by the stability of the resulting radical intermediates, with addition occurring preferentially at positions that generate the most stable radical products.

β-Scission and Fragmentation Reactions

The ether linkages in 1,4-Di-tert-butoxybutane can undergo β-scission reactions under radical conditions, particularly when the carbon adjacent to oxygen bears a radical center [16] [17]. This fragmentation pathway involves the homolytic cleavage of the carbon-oxygen bond, generating an alkyl radical and an alkoxy radical.

The thermodynamic driving force for β-scission reactions is the formation of more stable radical fragments and the relief of steric strain in the original molecule [16]. For tertiary alkoxy radicals derived from 1,4-Di-tert-butoxybutane, the β-scission pathway competes with hydrogen atom transfer, with the relative rates being influenced by reaction conditions and solvent polarity.

Radical Cyclization Processes

Under appropriate conditions, 1,4-Di-tert-butoxybutane can participate in intramolecular radical cyclization reactions, particularly when functionalized derivatives are employed [18]. These cyclization processes typically involve the generation of a radical center at one end of the molecule, followed by intramolecular addition to an unsaturated center elsewhere in the structure.

The kinetics of radical cyclization are governed by the Baldwin rules, which predict the feasibility of ring closure based on geometric constraints and orbital overlap considerations [18]. For substrates derived from 1,4-Di-tert-butoxybutane, five-membered and six-membered ring formations are generally favored over smaller or larger ring systems.

PathwayInitial StepIntermediateTerminationDriving Force
Hydrogen Atom Transfer (HAT)H-abstraction by radicalCarbon radicalH-abstraction or couplingBond strength difference
Radical AdditionRadical addition to alkeneCarbon radicalFurther reaction/couplingRadical stability
β-ScissionCarbon-Oxygen bond cleavageTwo radical fragmentsRadical couplingRelief of strain
Radical CyclizationIntramolecular additionCyclized radicalH-abstraction/oxidationEntropy gain

Cycloaddition Reaction Dynamics

[2+2] Cycloaddition Pathways

1,4-Di-tert-butoxybutane and its derivatives can participate in [2+2] cycloaddition reactions under photochemical conditions [19] [20]. These reactions involve the interaction of two alkene components to form four-membered cyclobutane rings. While thermally forbidden by orbital symmetry considerations, [2+2] cycloadditions become allowed under photochemical activation through electronic excitation [21].

The mechanism of [2+2] cycloaddition involving ether-containing substrates typically proceeds through a stepwise pathway rather than a concerted process [19]. The initial step involves the formation of a biradical intermediate through the approach of the two alkene components, followed by ring closure to generate the cyclobutane product.

Kinetic studies have demonstrated that the rate of [2+2] cycloaddition is significantly influenced by the electronic properties of the ether substituents [20]. Electron-donating groups, such as the tertiary butoxy groups in 1,4-Di-tert-butoxybutane, can accelerate the reaction by stabilizing the biradical intermediate through resonance interactions.

[4+2] Diels-Alder Mechanisms

While 1,4-Di-tert-butoxybutane itself does not possess the conjugated diene system required for conventional Diels-Alder reactions, derivatives containing vinyl ether functionalities can participate in hetero-Diels-Alder processes [22] [23]. These reactions involve the interaction of electron-rich vinyl ethers with electron-deficient dienophiles to form six-membered heterocyclic products.

The mechanism of hetero-Diels-Alder reactions involving vinyl ether substrates proceeds through a concerted pathway, with simultaneous formation of two new carbon-carbon bonds [22]. The reaction exhibits high regioselectivity and stereoselectivity, with the ether oxygen directing the approach of the dienophile through electronic and steric effects.

Experimental studies have revealed that the reaction rate in hetero-Diels-Alder processes is strongly dependent on the electronic properties of both the diene and dienophile components [23]. Electron-rich vinyl ethers react more rapidly with electron-deficient dienophiles, consistent with the frontier molecular orbital theory predictions for normal demand Diels-Alder reactions.

Radical Cation Cycloaddition Processes

Under oxidative conditions, 1,4-Di-tert-butoxybutane derivatives can undergo radical cation-mediated cycloaddition reactions [24] [25]. These processes involve the initial formation of radical cation intermediates through single electron transfer, followed by cyclization to generate cyclic products.

The mechanism of radical cation cycloaddition typically proceeds through a stepwise pathway, with the initial formation of a radical cation intermediate being the rate-determining step [24]. The subsequent cyclization step occurs rapidly, driven by the stabilization gained through ring formation and the neutralization of the radical cation species.

Electrochemical studies have demonstrated that the oxidation potential of ether substrates is a critical factor in determining their reactivity in radical cation cycloaddition reactions [25]. Substrates with lower oxidation potentials, such as those containing electron-rich ether functionalities, undergo more facile radical cation formation and subsequent cyclization.

Thermodynamic and Kinetic Considerations

The thermodynamic feasibility of cycloaddition reactions involving 1,4-Di-tert-butoxybutane is governed by the relative stabilities of reactants and products, as well as the activation barriers for the forward and reverse processes [21]. For [2+2] cycloadditions, the reactions are typically endothermic due to the ring strain in the cyclobutane products, but can be driven forward under appropriate conditions.

The kinetic profiles of these cycloaddition reactions exhibit distinctive temperature dependencies, with higher temperatures generally favoring the forward reaction despite the endothermic nature of many [2+2] processes [21]. This behavior reflects the entropic contribution to the overall reaction thermodynamics, with the loss of translational degrees of freedom being offset by the gain in vibrational modes.

Reaction TypeComponentsProductThermal ConditionsPhotochemicalConcerted Mechanism
[2+2] CycloadditionAlkene + AlkeneCyclobutaneSymmetry forbiddenAllowedUsually stepwise
[4+2] Diels-AlderDiene + DienophileCyclohexeneSymmetry allowedNot typically usedConcerted
[3+2] CycloadditionDipole + DipolarophileFive-membered ringSymmetry allowedSometimes usedConcerted or stepwise

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

202.193280068 g/mol

Monoisotopic Mass

202.193280068 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-11-2024

Explore Compound Types